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molecular formula C8H10FNO B1283385 2-Amino-1-(2-fluorophenyl)ethanol CAS No. 3225-74-9

2-Amino-1-(2-fluorophenyl)ethanol

Cat. No. B1283385
M. Wt: 155.17 g/mol
InChI Key: MFGOFGRYDNHJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04396627

Procedure details

Trimethylsilyl cyanide (8.5 g) was added to a stirred mixture of 2-fluorobenzaldehyde (10.6 g) and zinc iodide (500 mg) in dry ether (150 ml). The mixture was stirred at ambient temperature for 24 hours and was then added dropwise to a stirred suspension of lithium aluminium hydride (3.2 g) in dry ether (50 ml) under nitrogen. The mixture was refluxed for 2 hours, cooled and water (3.2 ml), 2 N sodium hydroxide solution (3.2 ml) and water (9.6 ml) slowly added. The precipitate was filtered off, the filtrate was dried (MgSO4) and evaporated to a yellow oil (13.0 g) which crystallised slowly on standing.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
9.6 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[F:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=[O:11].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>CCOCC.[I-].[Zn+2].[I-].O>[F:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]([OH:11])[CH2:5][NH2:6] |f:2.3.4.5.6.7,8.9,11.12.13|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
10.6 g
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
500 mg
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
3.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.6 mL
Type
solvent
Smiles
O
Name
Quantity
3.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil (13.0 g) which
CUSTOM
Type
CUSTOM
Details
crystallised slowly

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC1=C(C=CC=C1)C(CN)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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